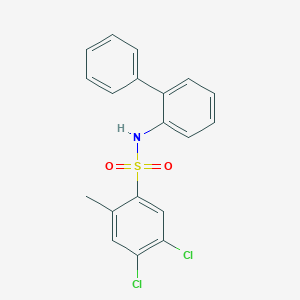
4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide, also known as DCPB, is a sulfonamide derivative that has been widely used in scientific research due to its diverse biological activities. It was first synthesized in 2003 by researchers at the University of California, San Diego, and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to modulate the activity of various neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, and to inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function and to protect against oxidative stress and neuroinflammation in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide in lab experiments is its diverse range of biological activities, which makes it a useful tool for investigating various physiological and pathological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide.
Zukünftige Richtungen
There are several future directions for research on 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective analogs of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide that can be used for therapeutic purposes. Another area of interest is the investigation of the role of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide in modulating immune function and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide and its potential effects on various signaling pathways and cellular processes.
Synthesemethoden
The synthesis of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide involves the reaction of 2-bromoacetophenone with 2-phenylbenzenesulfonamide, followed by a Suzuki coupling reaction with 4,5-dichloro-2-methylphenylboronic acid. The resulting product is then purified through column chromatography to obtain pure 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2S/c1-13-11-16(20)17(21)12-19(13)25(23,24)22-18-10-6-5-9-15(18)14-7-3-2-4-8-14/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDYCLCYLOHXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)
![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid](/img/structure/B7451458.png)


![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)







